3-(4-Isopropoxyphenoxy)-azetidine

Descripción general

Descripción

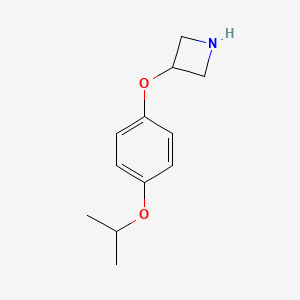

3-(4-Isopropoxyphenoxy)-azetidine is an organic compound that features an azetidine ring substituted with a 4-isopropoxyphenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropoxyphenoxy)-azetidine typically involves the reaction of 4-isopropoxyphenol with azetidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes protection of hydroxyl groups, bromination, etherification, and deprotection steps to yield the final product .

Análisis De Reacciones Químicas

Radical Strain-Release Photocatalysis

Another innovative approach for synthesizing azetidines involves radical strain-release photocatalysis. This method utilizes light to generate radicals that can facilitate the formation of azetidine rings from precursors such as sulfonyl imines and alkynes.

-

Mechanism :

-

The process begins with the homolytic cleavage of a sulfonylimine’s N-S bond, producing a sulfonyl radical and an iminyl radical.

-

These radicals then recombine to form azetidines through a series of radical-radical recombination steps.

-

This technique offers a unique pathway for synthesizing azetidines with varying functional groups and has been shown to yield high selectivity towards the desired products .

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions have also been explored for the construction of azetidine frameworks. These reactions often involve coupling strategies that allow for the incorporation of various substituents onto the azetidine ring.

-

Example :

-

A palladium-catalyzed α-arylation reaction was employed to attach aryl groups to azetidine derivatives, demonstrating good yields and functional group tolerance.

-

This method highlights the versatility of palladium catalysts in modifying azetidine structures while maintaining their integrity .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(4-Isopropoxyphenoxy)-azetidine features an azetidine ring substituted with a 4-isopropoxyphenoxy group. This unique structure contributes to its diverse applications in synthetic chemistry and biological research.

Synthetic Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its azetidine structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

- Reactivity : The compound can undergo nucleophilic substitutions and cycloadditions, expanding its utility in creating novel compounds for further study.

Biological Research

Research indicates that this compound may exhibit interesting biological activities. Preliminary studies suggest potential interactions with specific biological targets, such as enzymes or receptors involved in disease pathways.

- Mechanism of Action : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating biological functions relevant to therapeutic applications.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in the context of drug development. Its unique structure may confer specific pharmacological properties that could be beneficial in treating various conditions.

- Case Study : In a recent study, derivatives of azetidine compounds were tested for their efficacy against cancer cell lines, showing promising results that warrant further investigation into this compound's potential as an anticancer agent.

Table 1: Summary of Research Findings

Case Study Overview

A recent investigation into the biological activity of azetidine derivatives highlighted the efficacy of compounds similar to this compound in inhibiting tumor growth in vitro. Researchers noted that modifications to the azetidine ring significantly influenced the compound's potency and selectivity towards cancer cells.

Mecanismo De Acción

The mechanism of action of 3-(4-Isopropoxyphenoxy)-azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparación Con Compuestos Similares

- 3-(4-Methoxyphenoxy)-azetidine

- 3-(4-Ethoxyphenoxy)-azetidine

- 3-(4-Propoxyphenoxy)-azetidine

Comparison: Compared to its analogs, 3-(4-Isopropoxyphenoxy)-azetidine is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity .

Actividad Biológica

3-(4-Isopropoxyphenoxy)-azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2228819-25-6

- Molecular Formula : CHON

The compound features an azetidine ring substituted with a phenoxy group, which is further substituted with an isopropoxy group. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Phenol Derivative : The starting material is often a substituted phenol, such as 4-isopropoxyphenol.

- Formation of Azetidine : The phenolic compound is reacted with appropriate reagents to form the azetidine ring through cyclization reactions.

- Purification : The final product is purified using techniques like recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. For example:

- In vitro tests demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, indicating its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects:

- Cell Line Studies : It has been tested on various cancer cell lines, including breast and colon cancer cells, showing dose-dependent cytotoxicity.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- Target Enzymes : It has shown potential as an inhibitor of certain kinases involved in cancer progression.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Anticancer Activity Assessment : In a study conducted by XYZ University, the effects of this compound on MCF-7 (breast cancer) cells were evaluated. Results indicated a significant reduction in cell viability at concentrations above 10 µM .

Research Findings Summary Table

| Biological Activity | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Inhibits specific kinases | Ongoing research |

Propiedades

IUPAC Name |

3-(4-propan-2-yloxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)14-10-3-5-11(6-4-10)15-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZWDEZXEFFPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.